molecular formula C8H14ClF2NO2 B2540279 (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride CAS No. 2408936-99-0

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride

Cat. No.: B2540279
CAS No.: 2408936-99-0
M. Wt: 229.65
InChI Key: ACIUBPJFUABJIR-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClF2NO2 and its molecular weight is 229.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1-Amino-4,4-difluorocyclohexanecarboxylic acid has been explored for its potential as a fluorinated analogue of pharmacologically relevant amino acids. Its synthesis from commercially available materials in a three-step process yielded insights into its conformation, lipophilicity, acidity, and fluorescent properties, suggesting a wide range of practical applications in drug discovery and development (Mykhailiuk et al., 2013).

Conformational Studies

The conformational behavior of related amino acids in simple derivatives and peptides has been studied extensively, revealing the influence of specific substituents on molecular structure and potential for inducing desired conformations in peptidic sequences (Valle et al., 1988).

Applications in Peptide Mimetics

Research into novel amino acids and their incorporation into peptidomimetics highlights the role of such compounds in accessing new peptidomimetics with conformationally restricted structures. This is particularly relevant for compounds like "(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride," which can serve as isosters for traditional dipeptides, offering potential in the design of molecules with enhanced biological activity and stability (Defant et al., 2011).

Molecular Complexity and Drug Design

The enantioselective synthesis of structurally complex amino acids demonstrates the versatility of such compounds in generating molecular complexity, a crucial aspect of modern drug design. This approach enables the construction of molecules with multiple stereocenters and constrained conformations, enhancing their interaction with biological targets (Garrido et al., 2013).

Modulation of Peptide Structures

Studies on the incorporation of similar amino acids into dipeptides and their effects on peptide structure, such as inducing specific turn types or stabilizing helical conformations, underline the significance of these compounds in modulating peptide secondary structure. This has implications for the design of peptides and peptidomimetics with tailored biological functions (Avenoza et al., 2002).

Properties

IUPAC Name

(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)4-3-5(7(12)13)1-2-6(8)11;/h5-6H,1-4,11H2,(H,12,13);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIUBPJFUABJIR-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC1C(=O)O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.